N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
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Description
N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C22H25FN4O2S and its molecular weight is 428.53. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide and its derivatives have been extensively studied for their antimicrobial properties. Research shows that compounds synthesized from fluoroquinolone-based structures, similar to the mentioned compound, have demonstrated significant antimicrobial activity. These compounds are specifically synthesized and tested for their efficacy against a range of bacterial and fungal species, indicating their potential as antimicrobial agents in medical applications (Patel & Patel, 2010).
Antitubercular Properties
Further studies emphasize the compound's potential in treating tuberculosis. Pyrazinamide derivatives, with a similar structure to the compound , have been synthesized and evaluated for their antitubercular properties. These compounds have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their role as promising agents in the fight against tuberculosis (Sriram, Yogeeswari, & Reddy, 2006).
Properties
IUPAC Name |
N-[6-[4-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c1-14-4-5-16-13-17(23)8-9-18(16)27(14)21(28)3-2-12-30-20-11-10-19(25-26-20)24-22(29)15-6-7-15/h8-11,13-15H,2-7,12H2,1H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXVBMFKJREILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CCCSC3=NN=C(C=C3)NC(=O)C4CC4)C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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